molecular formula C6H8N2O2 B15248147 5-Ethoxypyrimidin-2-ol CAS No. 42783-84-6

5-Ethoxypyrimidin-2-ol

Cat. No.: B15248147
CAS No.: 42783-84-6
M. Wt: 140.14 g/mol
InChI Key: LHWAEYGLDRMZJN-UHFFFAOYSA-N
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Description

5-Ethoxypyrimidin-2-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA The structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypyrimidin-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group. The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxypyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The ethoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-oxo-5-ethoxypyrimidine.

    Reduction: Formation of 2-amino-5-ethoxypyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxypyrimidin-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxypyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position and the ethoxy group at the 5-position play crucial roles in its binding affinity and specificity towards target molecules. The compound can act as a ligand, forming hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Hydroxypyrimidine: Similar structure but lacks the ethoxy group at the 5-position.

    5-Methoxypyrimidin-2-ol: Similar structure with a methoxy group instead of an ethoxy group at the 5-position.

    5-Chloropyrimidin-2-ol: Similar structure with a chlorine atom instead of an ethoxy group at the 5-position.

Uniqueness: 5-Ethoxypyrimidin-2-ol is unique due to the presence of the ethoxy group at the 5-position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

42783-84-6

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-ethoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C6H8N2O2/c1-2-10-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9)

InChI Key

LHWAEYGLDRMZJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CNC(=O)N=C1

Origin of Product

United States

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